molecular formula C11H15NOS B1627688 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde CAS No. 893745-85-2

4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde

Cat. No. B1627688
CAS RN: 893745-85-2
M. Wt: 209.31 g/mol
InChI Key: LUVAADJQCRBJKC-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . One pot synthesis of 2,6-bis(2/4-hydroxyphenyl)piperidin-4-one derivatives using greener deep eutectic solvent media and their characterization has been reported .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Pharmaceutical Applications

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . They play a significant role in the pharmaceutical industry .

Synthesis of Schiff-base Compounds

Derivatives of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde have been used in the synthesis and characterization of Schiff-base compounds for selective fluorescent sensing of zinc(II) ions. These compounds exhibit enhanced emission quantum yield upon interaction with Zn2+ ions, which is useful in biological and environmental applications.

Anti-inflammatory Activity

Certain derivatives of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde have demonstrated significant anti-inflammatory activity. In a study comparing new derivatives with indomethacin and vitamin E, one particular compound showed potent anti-inflammatory effects without ulcerogenic activity, indicating potential therapeutic applications.

Free Radical Scavenging

Synthesized phenol derivatives exhibit moderate activity as free radical scavengers. This suggests their potential use in reducing oxidative stress, a factor in various diseases.

Natural Occurrence and Antioxidant Activity

A naturally occurring derivative of this phenol has been identified in the leaves of the halophyte plant Mesembryanthemum crystallinum. This compound exhibited high levels of antioxidant activity, indicating its potential use in natural antioxidant formulations.

Chemosterilization in Pest Control

Certain benzylphenol derivatives, including those related to 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde, have been used in the chemosterilization of pests like the screw-worm fly. This application in pest control could be significant for agricultural and environmental management.

Catalysis in Organic Reactions

Tetranuclear copper (II) complexes involving derivatives of 4-(1-Piperidinylmethyl)-2-thiophenecarbaldehyde have been synthesized and shown to be effective catalysts in the oxidation of organic compounds like cyclohexane and toluene.

Mechanism of Action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . Therefore, the specific targets can vary widely depending on the specific derivative and its intended use.

Mode of Action

Piperidine-containing compounds are important synthetic medicinal blocks for drug construction . Their interaction with targets often involves binding to specific receptors or enzymes, leading to changes in cellular processes.

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous classes of pharmaceuticals . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

As a piperidine derivative, it is likely to have significant effects on cellular processes due to its interaction with its targets .

Safety and Hazards

The safety data sheet for a related compound, [4-(1-Piperidinylmethyl)phenyl]magnesium bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having flammable liquids, acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, carcinogenicity, and specific target organ toxicity (single exposure) .

Future Directions

Piperidine derivatives have been the focus of many research studies due to their significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on discovering new synthesis methods and exploring the biological and pharmacological applications of these compounds .

properties

IUPAC Name

4-(piperidin-1-ylmethyl)thiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c13-8-11-6-10(9-14-11)7-12-4-2-1-3-5-12/h6,8-9H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVAADJQCRBJKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CSC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60602367
Record name 4-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-ylmethyl)thiophene-2-carbaldehyde

CAS RN

893745-85-2
Record name 4-[(Piperidin-1-yl)methyl]thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60602367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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